![molecular formula C8H11IO2 B2508050 4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 123463-13-8](/img/structure/B2508050.png)

4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

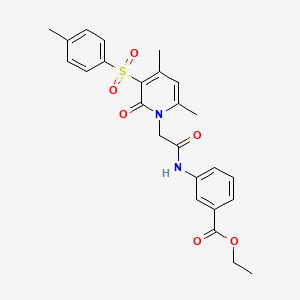

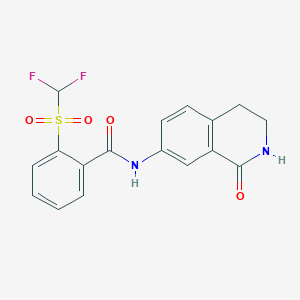

“4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C₈H₁₁IO₂ . It has a molecular weight of 265.98 . The compound is related to methyl 4-iodobicyclo[2.2.1]heptane-1-carboxylate, which has a similar structure but includes a methyl ester group .

Synthesis Analysis

The synthesis of compounds similar to “4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid” has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid” can be represented by the SMILES notation: O=C(O)C12CCC(I)(CC1)C2 . This notation indicates that the molecule consists of a bicyclic heptane structure with an iodine atom and a carboxylic acid group attached .Aplicaciones Científicas De Investigación

Stereochemistry and Synthesis

Nametkin Shift and Stereochemistry

The study by Cameron et al. (1994) focuses on the stereochemistry of the Nametkin Shift in compounds like 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid, which is structurally related to 4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid. They provide evidence for the migration preference of the exo methyl group in this process (Cameron et al., 1994).

Synthesis of Stereostructured Compounds

Palkó et al. (2005) describe the synthesis of stereostructured compounds, such as 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Diastereomers, through a series of stereoselective functionalizations (Palkó et al., 2005).

Chemical Reactions and Properties

- Reactions with Levulinic Acid: Stájer et al. (2004) explored reactions of Levulinic Acid with various bicyclo[2.2.1]heptane-2-carboxylic acids, including structural and stereochemical analysis using advanced spectroscopy techniques (Stájer et al., 2004).

Applications in Medicinal Chemistry

- Synthesis and Transport Applications: Christensen et al. (1983) synthesized 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and compared them with bicyclo[2.2.1]heptane-2-carboxylic acid for their specificity to membrane transport systems in tumor and hepatoma cells (Christensen et al., 1983).

Structural Analysis and Molecular Design

Hydrogen-Bonding Pattern Analysis

Lalancette et al. (1997) studied the hydrogen-bonding patterns of similar bicyclic γ-Keto acids, revealing insights into molecular interactions and crystal structures (Lalancette et al., 1997).

Structural Analysis of Amino Acids

Park et al. (2008) conducted an asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, analyzing its structure and potential as a γ-turn mimic in peptides (Park et al., 2008).

Propiedades

IUPAC Name |

4-iodobicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKFCZHGQKDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)

![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)

![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)